(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile
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Overview
Description
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile is an organic compound that features a dioxolane ring with two methyl groups and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions . Another method involves the use of solketal, which can be esterified with carboxylic acids to form protected monoglycerides .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetalization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism by which (2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-inflammatory and antioxidant actions are thought to be mediated through the modulation of serotonergic and glutamatergic systems . The compound’s structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol .
- Acetoin propylene glycol acetal : 2,4-Trimethyl-1,3-dioxolane-2-methanol .
Solketal: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol.
Uniqueness
(2,4-Dimethyl-1,3-dioxolan-2-yl)acetonitrile is unique due to its combination of a dioxolane ring and an acetonitrile group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and industry. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
Properties
CAS No. |
70829-15-1 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetonitrile |
InChI |
InChI=1S/C7H11NO2/c1-6-5-9-7(2,10-6)3-4-8/h6H,3,5H2,1-2H3 |
InChI Key |
NWEUDVYTUWLEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(C)CC#N |
Origin of Product |
United States |
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